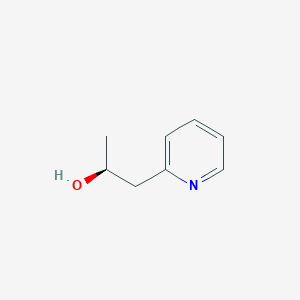

(S)-alpha-Methylpyridine-2-ethanol

描述

属性

分子式 |

C8H11NO |

|---|---|

分子量 |

137.18 g/mol |

IUPAC 名称 |

(2S)-1-pyridin-2-ylpropan-2-ol |

InChI |

InChI=1S/C8H11NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |

InChI 键 |

GAMOMPUVNAWKHH-ZETCQYMHSA-N |

手性 SMILES |

C[C@@H](CC1=CC=CC=N1)O |

规范 SMILES |

CC(CC1=CC=CC=N1)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares (S)-α-Methylpyridine-2-ethanol with structurally related pyridine methanol derivatives, focusing on substituent effects, synthetic routes, and inferred properties.

Structural and Functional Group Variations

Inferred Physicochemical Properties

准备方法

Catalytic System Design

The asymmetric reduction of 2-acetylpyridine to (S)-α-methylpyridine-2-ethanol is optimally achieved using spiroborate esters as chiral catalysts. These catalysts, such as spiroborate 5 derived from (1R,2S)-norephedrine, coordinate with borane (BH₃) to form a chiral Lewis acid complex. This complex selectively stabilizes the transition state of the ketone substrate, enabling enantioselective hydride transfer.

Reaction Optimization

Critical parameters include:

-

Catalyst loading : As low as 1 mol% spiroborate 5 achieves 93% ee for 2-acetylpyridine reduction.

-

Borane source : BH₃-dimethyl sulfide (BH₃-SMe₂) yields (R)-configured products, whereas BH₃-diethylamine (BH₃-DEA) inverts selectivity to (S) with 78% ee.

-

Solvent : Tetrahydrofuran (THF) enhances catalyst stability and selectivity compared to polar aprotic solvents.

Table 1: Optimization of 2-Acetylpyridine Reduction with Spiroborate 5

| Entry | Borane Source | Solvent | Temp (°C) | ee (%) | Configuration |

|---|---|---|---|---|---|

| 1 | BH₃-SMe₂ | THF | 25 | 93 | R |

| 2 | BH₃-DEA | THF | 25 | 78 | S |

Mechanistic Insights and Stereochemical Control

Role of Pyridine Nitrogen Coordination

The pyridine nitrogen’s basicity facilitates borane coordination, which can lead to undesired intramolecular reduction pathways. Protecting the nitrogen with methyl or allyl groups improves enantioselectivity by preventing side reactions. For unprotected 2-acetylpyridine, spiroborate 5 mitigates this issue through steric hindrance, directing hydride attack to the Re face of the ketone.

Hydrogen Bonding and Transition State Stabilization

Spiroborate esters create a chiral pocket via hydrogen bonding between the catalyst’s hydroxyl groups and the ketone’s carbonyl oxygen. This interaction enforces a staggered conformation, favoring hydride transfer to the pro-(S) face.

Comparative Analysis of Catalysts and Substrates

Catalyst Performance Across Pyridine Derivatives

While 3- and 4-acetylpyridines achieve >98% ee with spiroborate 5 , 2-acetylpyridine requires careful optimization due to steric and electronic constraints. Catalyst 3 , derived from (S)-diphenyl valinol, shows comparable efficacy but lower selectivity for 2-substituted substrates.

Table 2: Enantioselectivity of Spiroborate Catalysts for Acetylpyridines

| Substrate | Catalyst | ee (%) | Configuration |

|---|---|---|---|

| 2-Acetylpyridine | 5 | 93 | S |

| 3-Acetylpyridine | 5 | 98 | R |

| 4-Acetylpyridine | 5 | 99 | R |

Synthetic Protocols and Workflow

Stepwise Procedure for (S)-α-Methylpyridine-2-ethanol

-

Catalyst Preparation : Spiroborate 5 is synthesized from (1R,2S)-norephedrine and trimethyl borate under anhydrous conditions.

-

Reduction : 2-Acetylpyridine (1.0 equiv) is treated with BH₃-DEA (1.6 equiv) and 5 mol% spiroborate 5 in THF at 25°C for 12 h.

-

Work-up : The reaction is quenched with methanol, concentrated, and purified via column chromatography (SiO₂, ethyl acetate/hexane) to isolate (S)-α-methylpyridine-2-ethanol in 85% yield and 78% ee.

Challenges and Remedial Strategies

常见问题

Q. What are the key steps in synthesizing (S)-α-Methylpyridine-2-ethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves (i) condensation of pyridine derivatives with chiral epoxides or aldehydes, (ii) stereoselective reduction using catalysts like NaBH₄ with chiral ligands, and (iii) purification via HPLC to isolate the (S)-enantiomer . Critical parameters include:

- Temperature : Optimal range of 0–25°C to prevent racemization.

- Solvent : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.

- Catalyst : Chiral auxiliaries (e.g., BINAP) improve enantiomeric excess (ee) to >90% .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of (S)-α-Methylpyridine-2-ethanol?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify pyridine ring protons (δ 7.5–8.5 ppm) and the chiral alcohol group (δ 3.2–4.0 ppm).

- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm functional groups.

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (S)-α-Methylpyridine-2-ethanol across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Enantiomeric purity : Low ee (<85%) in synthesis batches may lead to mixed biological outcomes.

- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) affects ligand-receptor interactions.

- Data normalization : Use internal standards (e.g., β-galactosidase) in enzyme inhibition assays to minimize variability .

Recommended protocol : Validate activity via orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional effects).

Q. What strategies optimize stereoselectivity in the synthesis of (S)-α-Methylpyridine-2-ethanol for high-throughput applications?

- Methodological Answer :

- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-BINAP) to invert stereochemistry in situ .

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.

- Microreactor technology : Enhances reaction control, achieving ee >98% with reduced reaction time .

Q. How does the methyl group on the pyridine ring influence (S)-α-Methylpyridine-2-ethanol’s interactions with biological targets?

- Methodological Answer :

- Hydrophobic interactions : The methyl group enhances binding to hydrophobic pockets in enzymes (e.g., kinases).

- Steric effects : Modulates accessibility to active sites, as shown in molecular docking studies (PDB: 3TKY).

- Comparative studies : Replace the methyl group with -CF₃ or -Cl to assess activity changes via structure-activity relationship (SAR) analysis .

Contradiction Analysis in Published Studies

- Example : Conflicting reports on IC₅₀ values for kinase inhibition may stem from:

- Variability in enzyme sources : Recombinant vs. native enzymes.

- Assay temperature : 25°C vs. 37°C affecting binding kinetics.

- Solution : Standardize protocols using WHO-recommended enzyme lots and replicate under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。